

# Application Notes and Protocols: Flow Cytometry Analysis of B Cell Populations with BIIB091

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## Compound of Interest

Compound Name: BIIB091

Cat. No.: B15578730

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## Introduction

**BIIB091** is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical signaling molecule downstream of the B-cell receptor (BCR) and Fc receptors, playing a key role in the activation, proliferation, and survival of B cells and myeloid cells.[1][4] By inhibiting BTK, **BIIB091** is being investigated as a therapeutic agent for immune-mediated diseases such as multiple sclerosis.[4][5] These application notes provide detailed protocols for the analysis of B cell populations by flow cytometry to assess the pharmacodynamic effects of **BIIB091**.

## Mechanism of Action

**BIIB091** is a small molecule inhibitor that non-covalently binds to BTK, sequestering tyrosine 551 in the kinase pocket and preventing its phosphorylation by upstream kinases.[1][6] This reversible inhibition blocks BTK-dependent proximal signaling and downstream functional responses in B cells.[1][6] In preclinical and clinical studies, **BIIB091** has been shown to inhibit B-cell activation, antibody production, and germinal center differentiation.[1][3][6]

## Quantitative Data Summary

The following tables summarize the in vitro and in vivo potency of **BIIB091** from preclinical and clinical studies.

Table 1: In Vitro Potency of **BIIB091**

Assay	Cell Type	Parameter Measured	IC50
BTK Inhibition	Recombinant BTK	Kinase Activity	<0.5 nM[2]
BTK Autophosphorylation	Human Whole Blood	pBTK (Y551)	24 nM[2]
B-Cell Activation	Human PBMCs	Anti-IgM stimulated CD69 expression	6.9 nM[2]
B-Cell Activation	Human Whole Blood	BCR-mediated CD69 expression	71 nM[2]
B-Cell Proliferation	Human B cells	BCR/CD40L/IL-4 stimulated proliferation	3-106 nM[1][3][6]
PLCy2 Phosphorylation	Ramos Human B-cell Line	pPLCy2	6.9 nM[2]

Table 2: In Vivo Potency and Pharmacodynamic Effects of **BIIB091**

Study Type	Species	Parameter Measured	Dose/Concentration	Effect
Phase 1 Clinical Trial	Human	Inhibition of CD69 upregulation on naïve B cells	150 mg and 300 mg BID	≥90% inhibition[6]
Phase 1 Clinical Trial	Human	Inhibition of CD69 upregulation on naïve B cells	50 mg BID	52% (±11) to 66% (±12) inhibition[6]
In Vivo Model	Mouse	Anti-NP IgM antibody titers	0.03-30 mg/kg p.o. twice daily for 10 days	22-88% reduction[2]

## Signaling Pathway

The following diagram illustrates the B-cell receptor signaling pathway and the point of inhibition by **BIIB091**.

Caption: B-Cell Receptor (BCR) signaling pathway and **BIIB091** inhibition of BTK.

## Experimental Protocols

### Protocol 1: Ex Vivo B-Cell Activation Assay using Whole Blood

This protocol is designed to assess the pharmacodynamic effect of **BIIB091** on B-cell activation by measuring the inhibition of CD69 expression on B-cell subsets following ex vivo stimulation.

Materials:

- Whole blood collected in sodium heparin tubes
- Anti-human IgD antibody (for stimulation)

- Fluorochrome-conjugated antibodies for flow cytometry (e.g., anti-CD19, anti-CD27, anti-IgD, anti-CD69)
- Fc Block (e.g., BD Biosciences)
- Red Blood Cell (RBC) Lysis/Fixation Buffer (e.g., BD Biosciences)
- Flow Cytometry Staining Buffer (e.g., Biolegend)
- 12 x 75 mm polystyrene tubes
- Flow cytometer

Procedure:

- Blood Collection: Collect whole blood from subjects at specified time points post-**BIIB091** administration.
- Stimulation:
  - For each subject and time point, aliquot 100  $\mu$ L of whole blood into two tubes: one for the unstimulated control and one for the stimulated sample.
  - To the "stimulated" tube, add anti-human IgD antibody at a pre-optimized concentration.
  - Incubate both tubes at 37°C in a 5% CO<sub>2</sub> incubator for a designated time (e.g., 5 hours).
- Staining:
  - Following stimulation, add Fc Block to all tubes and incubate on ice for 10 minutes.
  - Add the antibody cocktail containing anti-CD19, anti-CD27, anti-IgD, and anti-CD69 to all tubes.
  - Incubate on ice for 30 minutes in the dark.[6]
- Lysis and Fixation:
  - Add 2 mL of 1X RBC Lysis/Fixation Buffer to each tube.

- Vortex gently and incubate at room temperature for 10 minutes in the dark.
- Washing:
  - Centrifuge the tubes at 500 x g for 5 minutes.
  - Discard the supernatant and resuspend the cell pellet in 2 mL of Flow Cytometry Staining Buffer.
  - Repeat the wash step.
- Acquisition:
  - Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.
  - Acquire events on a flow cytometer.

#### Gating Strategy:

- Gate on lymphocytes based on forward and side scatter properties.
- From the lymphocyte gate, identify B cells as CD19+.
- Within the CD19+ population, delineate naïve B cells (IgD+CD27-) and memory B cells (CD27+).
- Determine the percentage of CD69+ cells within the naïve and memory B cell gates for both unstimulated and stimulated samples.

#### Data Analysis:

Calculate the percent inhibition of CD69 upregulation using the following formula:

$$\% \text{ Inhibition} = (1 - [(\% \text{CD69+ stimulated} - \% \text{CD69+ unstimulated}) \text{ of treated sample}] / [(\% \text{CD69+ stimulated} - \% \text{CD69+ unstimulated}) \text{ of vehicle/pre-dose sample}]) * 100$$

## Protocol 2: Immunophenotyping of B-Cell Subsets in Whole Blood

This protocol is for the general characterization of B-cell populations, which can be altered by immunomodulatory drugs.

Materials:

- Whole blood collected in EDTA tubes
- Fluorochrome-conjugated antibodies for B-cell subset identification (e.g., anti-CD19, anti-CD27, anti-IgD, anti-CD38, anti-CD24)
- Fc Block
- RBC Lysis Buffer
- Flow Cytometry Staining Buffer
- 12 x 75 mm polystyrene tubes
- Flow cytometer

Procedure:

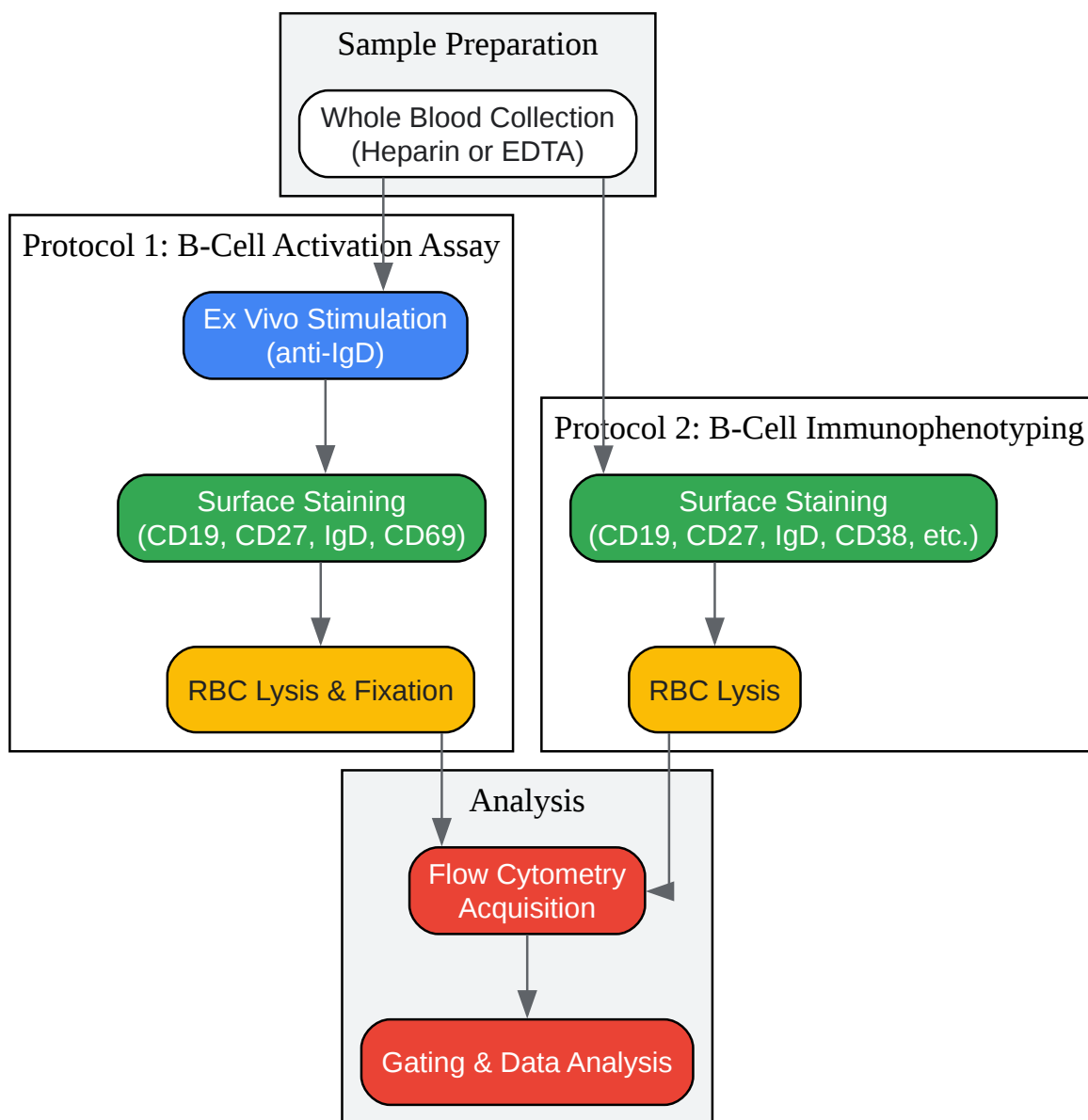
- Sample Preparation: Aliquot 100  $\mu$ L of whole blood into a 12 x 75 mm tube.
- Staining:
  - Add Fc Block and incubate on ice for 10 minutes.
  - Add the antibody cocktail for B-cell phenotyping.
  - Incubate on ice for 30 minutes in the dark.
- Lysis:
  - Add 2 mL of 1X RBC Lysis Buffer and incubate at room temperature for 10 minutes.
- Washing:
  - Centrifuge at 500 x g for 5 minutes.

- Discard the supernatant and wash the cell pellet twice with Flow Cytometry Staining Buffer.
- Acquisition:
  - Resuspend the final cell pellet and acquire on a flow cytometer.

#### Gating Strategy:

- Gate on lymphocytes (FSC vs SSC).
- Gate on B cells (CD19+).
- Within the B cell gate, identify:
  - Naïve B cells: CD27-IgD+
  - Memory B cells: CD27+
  - Transitional B cells: CD24<sup>high</sup>CD38<sup>high</sup>
  - Plasmablasts: CD27<sup>++</sup>CD38<sup>++</sup>

## Experimental Workflow Diagram



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Caption: Workflow for flow cytometry analysis of B cells with **BIIB091**.

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